molecular formula C11H22O B3056620 1-Decene, 10-methoxy- CAS No. 72928-41-7

1-Decene, 10-methoxy-

Cat. No. B3056620
CAS RN: 72928-41-7
M. Wt: 170.29 g/mol
InChI Key: UIGGBQKGVMXIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Decene, 10-methoxy-” is a chemical compound that is a derivative of 1-Decene . 1-Decene is an organic compound with the chemical formula C10H20 . It contains a chain of ten carbon atoms with one double bond, making it an alkene . There are many isomers of decene depending on the position and geometry of the double bond . Dec-1-ene is the only isomer of industrial importance .


Molecular Structure Analysis

The molecular structure of 1-Decene consists of a chain of ten carbon atoms with one double bond . The molecular weight of 1-Decene is 140.2658 . The structure of “1-Decene, 10-methoxy-” would be similar, but with an additional methoxy group attached to the 10th carbon atom .

Scientific Research Applications

  • Palladium-Catalyzed Methoxycarbonylation

    • The palladium-catalyzed methoxycarbonylation of 1-decene is studied using methanol and carbon monoxide. Inhibition effects of the substrate 1-decene as well as carbon monoxide on the isomerization and methoxycarbonylation rate are identified (Gerlach et al., 2018).
  • Ozonolysis Products Isolation and Oxidation

    • Isolation of 1-Decene ozonide and examination of its thin-layer chromatographic separation from other ozonation products. Oxidation of these compounds to di-(1-alkoxyalkyl)peroxides and nonanoic acid with chain degradation loss is detailed (Diaper, 1968).
  • Ozonolysis in Micro- and Semibatch Reactors

    • Studying the ozonolysis of 1-decene in different solvents and identifying the main products. Utilization of in situ ATR-FTIR spectroscopic measurements for monitoring the reaction progress (Steinfeldt et al., 2010).
  • Alkynylborinates in Organoborane Conversions

    • Research on the conversion of 10-Methoxy-9-oxa-10-bora[3.3.2]decane to alkynylborinate complexes, serving as alkynylating agents in Suzuki-Miyaura coupling and demethoxylation processes (Soderquist et al., 1995).
  • Hydroformylation of Decene-1

    • Investigating the hydroformylation of decene-1 in the presence of a fluorous-soluble rhodium catalyst. This study includes kinetic analysis and solution structure determination (Horváth et al., 1998).
  • Synthesis of Side-Chain Liquid Crystalline Polyacetylenes

    • The synthesis of polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails, focusing on molecular alignments tuning by mechanical perturbations (Kong & Tang, 1998).
  • Selective Co-Oligomerization of Ethylene and 1-Hexene

    • A detailed exploration of the co-oligomerization mechanism of ethylene and 1-hexene by a chromium-PNP catalyst, including the distribution of decene isomers (Gong et al., 2016).

properties

IUPAC Name

10-methoxydec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGGBQKGVMXIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072670
Record name 1-Decene, 10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72928-41-7
Record name 10-Methoxy-1-decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72928-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decene, 10-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decene, 10-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decene, 10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Decene, 10-methoxy-
Reactant of Route 2
Reactant of Route 2
1-Decene, 10-methoxy-
Reactant of Route 3
Reactant of Route 3
1-Decene, 10-methoxy-
Reactant of Route 4
Reactant of Route 4
1-Decene, 10-methoxy-
Reactant of Route 5
Reactant of Route 5
1-Decene, 10-methoxy-
Reactant of Route 6
Reactant of Route 6
1-Decene, 10-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.